2-Ethyl-3-isopropylpyrazine
Description
Overview of 1,4-Diazine Heterocyclic Systems in Chemical Sciences
Pyrazines, also known as 1,4-diazines, are a class of heterocyclic aromatic organic compounds with the chemical formula C₄H₄N₂. scirp.orgwikipedia.org They consist of a six-membered ring containing two nitrogen atoms in the para positions. scirp.orgijbpas.com This arrangement makes pyrazine (B50134) a symmetrical molecule. wikipedia.org Pyrazines and their derivatives are considered electron-deficient heterocyclic compounds. researchgate.net They are weakly basic, even more so than pyridine. scirp.orgscirp.org
The pyrazine ring is a common structural fragment in a variety of important compounds, including those with significant biological activity. scirp.orgscirp.org Synthetic pyrazines have been shown to exhibit a wide range of physiological activities. scirp.orgscirp.org The chemistry of these heterocyclic compounds is a vibrant area of research due to their wide-ranging applications in fields such as medicine and materials science. researchgate.net
Broad Relevance of Substituted Alkylpyrazines Across Disciplines
Substituted alkylpyrazines are a diverse group of pyrazine derivatives with alkyl groups attached to the pyrazine ring. wikipedia.org These compounds are highly aromatic and often possess very low odor thresholds, contributing significantly to the taste and aroma of numerous foods, including coffee, cocoa, nuts, and baked goods. wikipedia.orgsemanticscholar.org They are also formed naturally during the cooking process through Maillard reactions. wikipedia.org
The importance of alkylpyrazines extends to several industries. In the food industry, they are widely used as flavoring agents and are expected to see growing demand. semanticscholar.orgmdpi.com Some alkylpyrazines also exhibit antimicrobial properties, making them useful as food preservatives. mdpi.comnih.gov Furthermore, these compounds serve as intermediates in the synthesis of pharmaceuticals and agrochemicals. mdpi.comontosight.ai In the natural world, alkylpyrazines play a crucial role in chemical communication between organisms, acting as pheromones in insects. nih.govtugraz.at
Positioning 2-Ethyl-3-isopropylpyrazine within Contemporary Alkylpyrazine Research Paradigms
This compound is a specific substituted alkylpyrazine that has garnered scientific interest. Research on this compound aligns with several key areas of alkylpyrazine investigation. A significant focus is on its role as a flavor and aroma compound in the food industry. Additionally, its synthesis and chemical properties are of interest to organic chemists. One documented synthetic route involves the condensation of ethylenediamine with 2-methyl-3,4-hexadione, followed by catalytic dehydrogenation. google.com
The study of this compound also intersects with the field of chemical ecology, particularly in the context of insect pheromones. While research has identified other alkylpyrazines like 2-ethyl-3,6-dimethylpyrazine as an alarm pheromone in the fire ant Solenopsis invicta, the specific pheromonal activities of this compound are a subject of ongoing investigation. nih.govresearchgate.netresearchgate.net The biosynthesis of related alkylpyrazines in microorganisms is another active area of research, with studies exploring pathways involving amino acid precursors. oup.comoup.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H14N2 |
|---|---|
Molecular Weight |
150.22 g/mol |
IUPAC Name |
2-ethyl-3-propan-2-ylpyrazine |
InChI |
InChI=1S/C9H14N2/c1-4-8-9(7(2)3)11-6-5-10-8/h5-7H,4H2,1-3H3 |
InChI Key |
QMGYYHNICVGNLX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC=CN=C1C(C)C |
Origin of Product |
United States |
Natural Occurrence and Distribution of 2 Ethyl 3 Isopropylpyrazine and Cognate Alkylpyrazines
Isolation and Identification from Botanical Sources and Natural Products
Alkylpyrazines are biosynthesized by numerous plant species, where they contribute to the characteristic aromas of vegetables and other botanicals. The most well-documented cognates in this context are methoxy-substituted pyrazines, which are responsible for the distinctive "green" and earthy notes of many raw vegetables. tugraz.at
2-Methoxy-3-isopropylpyrazine, a close structural analog of the target compound, is a key aroma substance in a variety of plants. It has been identified as a contributor to the aroma of green peas, pea shells, asparagus, cucumber, lettuce, cabbage, tomatoes, and broccoli. tugraz.atscentree.co It is also found naturally in coffee, grapefruit juice, and potatoes. thegoodscentscompany.com Other related compounds, such as 3-isobutyl-2-methoxypyrazine and 3-sec-butyl-2-methoxypyrazine, are key to the aromas of bell peppers, beans, carrots, and parsnips. tugraz.at
Beyond the plant kingdom, alkylpyrazines function as chemical messengers (pheromones) in the animal world. Various derivatives have been identified in the mandibular gland secretions of ponerine ants, where they act as alarm signals. tugraz.at For instance, 2,5-dimethyl-3-isopentylpyrazine is found in the secretions of ants from the genus Odontomachus. tugraz.at Another derivative, 3-ethyl-2,5-dimethylpyrazine (B149181), serves as a trail pheromone for several species of Myrmica and Pogonomyrmex ants. tugraz.at
Table 1: Selected Alkylpyrazines in Botanical and Natural Sources
| Compound Name | Natural Source(s) | Role / Aroma Contribution |
|---|---|---|
| 2-Methoxy-3-isopropylpyrazine | Green peas, asparagus, cucumber, potatoes, coffee, bell peppers tugraz.atscentree.cothegoodscentscompany.com | Earthy, green, pea-like aroma |
| 3-Isobutyl-2-methoxypyrazine | Bell peppers, fresh beans, potatoes tugraz.at | Green, bell pepper-like aroma |
| 3-sec-Butyl-2-methoxypyrazine | Beetroots, carrots, parsnips tugraz.at | Earthy aroma |
| 2,5-Dimethyl-3-isopentylpyrazine | Ponerine ants (Odontomachus genus) tugraz.at | Alarm pheromone |
| 3-Ethyl-2,5-dimethylpyrazine | Myrmica and Pogonomyrmex ants tugraz.at | Trail pheromone |
Endogenous Production by Microbial Species: A Chemo-Ecological Perspective
Microorganisms are significant producers of alkylpyrazines, synthesizing these compounds through various metabolic pathways. This endogenous production plays a role in microbial ecology and is harnessed for the biotechnological production of natural flavor compounds. researchgate.net
Several bacterial species have been identified as producers of alkylpyrazines. Pseudomonas perolens and Pseudomonas taetrolens are known to produce 2-methoxy-3-isopropylpyrazine, which is responsible for a potato-like off-odor in some meat products. tugraz.at Corynebacterium glutamicum has been found to biosynthesize a range of pyrazines, with notable quantities of trimethylpyrazine and tetramethylpyrazine. tugraz.at Various species of Bacillus, including B. subtilis, are also well-documented producers of tetramethylpyrazine and other alkylpyrazines. researchgate.netresearchgate.net Research has shown that different strains of B. subtilis are predisposed to produce different alkylpyrazine profiles. researchgate.net
From a chemo-ecological perspective, microbial pyrazine (B50134) production can influence the surrounding environment and interactions with other organisms. The volatile nature of these compounds allows them to act as signaling molecules. The production of specific pyrazines can be influenced by the available substrates, such as amino acids and sugars, in the growth medium.
Table 2: Microbial Production of Selected Alkylpyrazines
| Microbial Species | Alkylpyrazine(s) Produced | Precursors / Context |
|---|---|---|
| Pseudomonas perolens | 2-Methoxy-3-isopropylpyrazine | Can cause potato-like off-odors in meat tugraz.at |
| Corynebacterium glutamicum | Trimethylpyrazine, Tetramethylpyrazine | Biosynthesis from endogenous precursors tugraz.at |
| Bacillus subtilis | 2,5-Dimethylpyrazine (B89654), 2,3,5-Trimethylpyrazine (B81540), 2,3,5,6-Tetramethylpyrazine researchgate.net | Production profile is strain-dependent |
| Streptomyces species | 2,5-Dimethylpyrazine, 2-Methylpyrazine, 2,6-Dimethylpyrazine researchgate.net | Contribute to earthy, roasted flavors |
Formation during Thermal Processing and Fermentation of Agri-Food Products
The most significant source of alkylpyrazines in the human diet is their formation during the thermal processing of food. nih.govresearchgate.net Cooking methods such as roasting, frying, and baking generate a complex array of flavor compounds, with alkylpyrazines being key contributors to the desirable "roasty" and "nutty" aromas. adv-bio.comsigmaaldrich.com
The primary chemical route for pyrazine formation is the Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars that occurs at elevated temperatures. researchgate.nettugraz.at Within this complex cascade of reactions, the Strecker degradation of amino acids is a crucial step that produces α-aminocarbonyl intermediates. These intermediates can then self-condense or react with other carbonyl compounds to form dihydropyrazine rings, which subsequently oxidize to the stable, aromatic alkylpyrazines. reading.ac.uk The specific amino acids and sugars present in the food matrix determine the substitution pattern of the resulting pyrazines. tugraz.at
For example, 2-ethyl-3,5-dimethylpyrazine is a major contributor to the aroma of baguette crust and has been identified in potato chips. tugraz.at A mixture of 2-ethyl-3,5(or 6)-dimethylpyrazine isomers is found in a variety of roasted foods, including coffee, cocoa, cooked beef, and peanuts. sigmaaldrich.com Fermentation is another process that can lead to the formation of pyrazines, often through the metabolic activities of the microorganisms involved, as discussed in the previous section. nih.govresearchgate.net
Table 3: Formation of Selected Alkylpyrazines in Agri-Food Products
| Food Product | Processing Method | Alkylpyrazine(s) Formed |
|---|---|---|
| Roasted Coffee, Cocoa, Peanuts | Roasting (Thermal) | 2-Ethyl-3,5(or 6)-dimethylpyrazine sigmaaldrich.com |
| Potato-based products | Baking / Frying (Thermal) | 2-Ethyl-3,5-dimethylpyrazine tugraz.atreading.ac.uk |
| Baguette Crust | Baking (Thermal) | 2-Ethyl-3,5-dimethylpyrazine tugraz.at |
| Cereal Flours | Roasting (Thermal) | 2-Ethoxy-3-isopropylpyrazine thegoodscentscompany.com |
| Various Fermented Foods | Fermentation | General formation of various alkylpyrazines nih.govresearchgate.net |
Advanced Analytical Methodologies for the Quantitative and Qualitative Assessment of 2 Ethyl 3 Isopropylpyrazine and Alkylpyrazine Congeners
Hyphenated Chromatographic-Spectrometric Techniques
Hyphenated techniques, which couple a separation method with a detection method, are the cornerstone of modern volatile compound analysis. For alkylpyrazines, the combination of gas chromatography with various forms of mass spectrometry and nuclear magnetic resonance spectroscopy provides the necessary analytical power for comprehensive characterization.
Gas chromatography-mass spectrometry (GC-MS) is the most widely applied analytical technique for the characterization of volatile and semi-volatile compounds, including alkylpyrazines. nih.govresearchgate.net The process involves separating compounds in a gaseous mobile phase based on their physicochemical properties as they interact with a stationary phase within a capillary column. Following separation, the compounds are ionized and fragmented, and the resulting ions are separated based on their mass-to-charge ratio (m/z), creating a unique mass spectrum for each compound.
A significant challenge in alkylpyrazine analysis is that many positional isomers exhibit very similar mass spectra, making unambiguous identification by spectral library matching alone practically unfeasible and leading to potential misidentifications. nih.govresearchgate.net To overcome this, identification is typically confirmed by comparing the gas chromatographic retention indices (RIs) of the analytes with those of authentic standards run on the same or similar columns. nih.gov
High-resolution mass spectrometry (HRMS) offers a further layer of analytical certainty. mdpi.com Unlike unit-resolution instruments, HRMS analyzers (e.g., Time-Of-Flight (TOF), Orbitrap, Fourier Transform Ion Cyclotron Resonance (FT-ICR)) provide highly accurate mass measurements, often to within sub-parts-per-million (ppm) levels. mdpi.com This precision allows for the determination of the elemental composition of a molecule and its fragments, which is invaluable for distinguishing between isobaric compounds (molecules with the same nominal mass but different elemental formulas) and for confirming the identity of unknown pyrazines in complex matrices.
For accurate and precise quantification, especially in complex food or biological matrices where matrix effects can suppress or enhance the analyte signal, stable isotope dilution mass spectrometry (IDMS) is the gold standard. nih.gov This technique is considered a primary method of measurement for determining the amount of a substance. nih.gov
The IDMS method involves adding a known quantity of an isotopically labeled version of the target analyte (e.g., deuterium-labeled 2-ethyl-3-isopropylpyrazine) to the sample as an internal standard prior to extraction and analysis. researchgate.netresearchgate.net The labeled standard is chemically identical to the native analyte and thus behaves identically during sample preparation and GC-MS analysis, co-eluting from the chromatographic column. However, it is distinguished by its different mass. By measuring the ratio of the response of the native analyte to the labeled standard, it is possible to correct for any analyte loss during sample workup and for instrumental variations, allowing for highly accurate absolute quantification. researchgate.net This approach has been successfully used for the quantification of various alkyl- and methoxypyrazines in wine and other beverages. researchgate.net
While GC-MS is excellent for separation and tentative identification, Nuclear Magnetic Resonance (NMR) spectroscopy provides unequivocal structural elucidation of organic compounds. slideshare.netuobasrah.edu.iq NMR spectroscopy is based on the absorption of electromagnetic radiation by atomic nuclei in the presence of a strong external magnetic field. slideshare.net The precise resonance frequency of a nucleus is dependent on its local chemical environment, providing detailed information about the molecule's structure.
For alkylpyrazines, ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR provides similar information for the carbon atoms in the molecule. nih.govlibretexts.org Two-dimensional (2D) NMR experiments, such as HMQC (Heteronuclear Multiple Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), are particularly powerful. They establish correlations between protons and the carbons they are attached to (HMQC) or separated from by two or three bonds (HMBC), allowing chemists to piece together the complete molecular structure. nih.govresearchgate.net This is especially useful for definitively distinguishing between positional isomers of substituted pyrazines where mass spectrometry data may be ambiguous. researchgate.net
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for a Related Alkylpyrazine Data based on 2-Ethyl-3-methylpyrazine as a structural analogue.
| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Description |
|---|---|---|---|
| Pyrazine (B50134) H-5 | ~8.3-8.4 | ~150-152 | Aromatic proton on the pyrazine ring |
| Pyrazine H-6 | ~8.3-8.4 | ~148-150 | Aromatic proton on the pyrazine ring |
| Ethyl -CH₂- | ~2.8 | ~28-30 | Methylene protons of the ethyl group |
| Ethyl -CH₃ | ~1.3 | ~12-14 | Methyl protons of the ethyl group |
| Methyl -CH₃ | ~2.5 | ~20-22 | Protons of the methyl group on the ring |
Sample Preparation and Enrichment Strategies
The effective analysis of trace volatile compounds like this compound is highly dependent on the initial sample preparation. The goals of this step are to isolate the analytes from the sample matrix, concentrate them to detectable levels, and minimize the introduction of interfering substances.
Headspace-Solid Phase Microextraction (HS-SPME) is a rapid, sensitive, and solvent-free sample preparation technique widely used for the analysis of volatile and semi-volatile compounds. mdpi.comnews-medical.net The method involves exposing a fused-silica fiber coated with a sorbent material to the headspace (the gas phase) above a sample. news-medical.net Volatile analytes partition from the sample matrix into the headspace and are then adsorbed onto the fiber coating. The fiber is subsequently retracted and transferred to the injection port of a gas chromatograph, where the analytes are thermally desorbed for analysis. mdpi.com
The efficiency of HS-SPME is dependent on several parameters that must be optimized for the specific analytes and matrix. nih.gov Key variables include:
Fiber Coating: The choice of fiber is critical and depends on the polarity and volatility of the target analytes. For the broad range of pyrazines, multi-phase fibers such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) are often selected for their ability to trap a wide array of compounds. nih.govscielo.br
Extraction Temperature: Increasing the temperature generally increases the vapor pressure of the analytes, facilitating their transfer into the headspace and speeding up extraction kinetics. However, excessively high temperatures can alter the sample or degrade thermally labile compounds. nih.gov
Extraction Time: The time the fiber is exposed to the headspace determines how close the system comes to equilibrium. Optimization is necessary to ensure sufficient sensitivity while maintaining high sample throughput. nih.gov
Matrix Modification: The addition of salt (e.g., sodium chloride) to aqueous samples can increase the ionic strength of the solution. scielo.br This "salting-out" effect reduces the solubility of organic analytes and promotes their partitioning into the headspace, thereby increasing extraction efficiency. mdpi.com
Table 2: Example HS-SPME Optimization Parameters for Alkylpyrazine Analysis in Food Matrices
| Parameter | Condition 1 (Cocoa) scielo.br | Condition 2 (Wine) researchgate.net | Condition 3 (Peanut Butter) sigmaaldrich.com |
|---|---|---|---|
| Fiber Coating | Carbowax/DVB | DVB/CAR/PDMS | DVB/CAR/PDMS |
| Extraction Temp. | 60 °C | 40 °C | 65 °C |
| Extraction Time | 45 min | 30 min | 30 min |
| Matrix Modifier | Saturated NaCl solution | 30% (w/v) NaCl | None |
While HS-SPME is a powerful tool, other advanced extraction techniques may be more suitable depending on the sample matrix and analytical goals. One of the most important methods for flavor research is Solvent-Assisted Flavor Evaporation (SAFE).
SAFE is a gentle distillation technique performed under high vacuum at low temperatures (e.g., 50 °C) to isolate volatile compounds from a solvent extract of the sample. mdpi.comtum.de This method is particularly effective at separating volatiles from non-volatile matrix components like lipids and sugars without forming artifacts that can occur with high-temperature distillation methods. tum.de SAFE is known to provide high recovery yields for a broad range of odor-active compounds. mdpi.com Studies comparing extraction techniques have shown that SAFE and SPME can be complementary; SAFE provides a comprehensive profile of the volatile fraction, while HS-SPME is often more sensitive for highly volatile compounds. science.govmdpi.com The choice of solvent (e.g., dichloromethane, pentane) used for the initial extraction can also be optimized to target compounds of different polarities. mdpi.com
Complementary Spectroscopic Techniques for Pyrazine Characterization
The structural elucidation of this compound and its alkylpyrazine congeners relies on a combination of spectroscopic methods. While chromatographic techniques are essential for separation, spectroscopy provides the detailed structural information necessary for unambiguous identification. Mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy are the principal tools employed for this purpose, each offering complementary data for a comprehensive analysis.
Mass Spectrometry (MS)
Gas chromatography coupled with mass spectrometry (GC-MS) is the most widely utilized technique for the characterization of volatile alkylpyrazines. researchgate.net Electron impact (EI) ionization is standard, providing fragmentation patterns that are crucial for structural determination.
Fragmentation Patterns of Alkylpyrazines: The mass spectra of alkylpyrazines are characterized by several key fragmentation pathways that provide clues to the nature and position of the alkyl substituents.
Molecular Ion (M+): The molecular ion peak is typically present and provides the molecular weight of the compound. For this compound (C₉H₁₄N₂), the nominal molecular weight is 150 Da.
Alpha-Cleavage (α-Cleavage): This is a dominant fragmentation mechanism for alkylpyrazines. The bond beta to the pyrazine ring cleaves, leading to the loss of an alkyl radical. This is particularly significant for substituents larger than a methyl group. For an ethyl group, this results in the loss of a methyl radical (•CH₃, 15 Da), and for an isopropyl group, it also results in the loss of a methyl radical. The most significant α-cleavage for the isopropyl group, however, is the loss of the largest possible radical, which is a methyl group, to form a stable secondary carbocation.
Benzylic-type Cleavage: The C-C bond of the alkyl group that is directly attached to the pyrazine ring can cleave. For this compound, cleavage of the ethyl group results in a loss of 28 Da (ethylene) via a hydrogen rearrangement, or more commonly, the loss of a methyl radical (15 Da) from the ethyl group to form a stable ion at m/z 135. The isopropyl group can lose a methyl radical (15 Da) to yield a fragment at m/z 135 or a propyl radical (43 Da), though the former is more prevalent due to the formation of a stabilized secondary cation. nist.gov
McLafferty Rearrangement: This rearrangement can occur if an alkyl substituent has a hydrogen atom on the gamma-carbon. It involves the transfer of this hydrogen to one of the ring nitrogens, followed by the cleavage of the beta-bond, resulting in the elimination of a neutral alkene. For an ethyl group, this is not possible, but for a propyl or larger group, it becomes a significant pathway.
A major challenge in the MS analysis of alkylpyrazines is that positional isomers often produce very similar mass spectra. researchgate.net For instance, 2-ethyl-5-isopropylpyrazine (B15246456) and this compound would be difficult to distinguish by their mass spectra alone. Therefore, MS data is almost always used in conjunction with gas chromatographic retention indices (RIs) for positive identification.
Table 1: Predicted Key Mass Fragments for this compound and Common Fragments for Congeners
| m/z | Proposed Fragment Ion | Origin/Comment | Compound |
|---|---|---|---|
| 150 | [C₉H₁₄N₂]⁺• | Molecular Ion (M⁺•) | This compound |
| 135 | [M - CH₃]⁺ | Loss of a methyl radical from the isopropyl or ethyl group (α-cleavage). This is often the base peak. | This compound |
| 122 | [M - C₂H₄]⁺• | Loss of ethylene (B1197577) from the ethyl group (McLafferty-type rearrangement). | 2-Ethyl-3-methylpyrazine |
| 108 | [C₆H₈N₂]⁺• | Base peak for 2-methylbutyl-methylpyrazine, formed via a McLafferty-type rearrangement. researchgate.net | 2-Methylbutyl-methylpyrazine |
| 95 | [C₅H₅N₂]⁺ | Further fragmentation of the pyrazine ring. | General Alkylpyrazines |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, making it an invaluable tool for the unambiguous structural determination of alkylpyrazine isomers. Both ¹H and ¹³C NMR are employed.
¹H NMR Spectroscopy: The proton NMR spectrum gives information on the number of different types of protons, their chemical environment, and their proximity to other protons.
Aromatic Protons: The protons on the pyrazine ring typically appear in the downfield region (δ 8.0-8.6 ppm) due to the deshielding effect of the aromatic ring currents and the electronegative nitrogen atoms. spectrabase.com The substitution pattern influences their chemical shifts and coupling constants. For a 2,3-disubstituted pyrazine like this compound, the two remaining ring protons would appear as two doublets.
Alkyl Protons: Protons on the alkyl side chains appear in the upfield region (δ 1.0-3.0 ppm). The chemical shift depends on their proximity to the pyrazine ring. Protons on the carbon directly attached to the ring (α-protons) are more deshielded than those further away. For the ethyl group, a quartet (for the -CH₂-) and a triplet (for the -CH₃) are expected. For the isopropyl group, a septet (for the -CH-) and a doublet (for the two -CH₃ groups) are anticipated.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.
Aromatic Carbons: The carbon atoms of the pyrazine ring resonate at low field (δ 140-160 ppm). spectrabase.com The carbons bearing the alkyl substituents (C2 and C3) will be shifted further downfield compared to the unsubstituted carbons (C5 and C6).
Alkyl Carbons: The carbons of the ethyl and isopropyl groups will appear in the aliphatic region of the spectrum (δ 10-40 ppm).
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Atom | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
|---|---|---|
| Ring H-5/H-6 | ~8.3-8.5 (d) | ~142-145 |
| Ethyl -CH₂- | ~2.8 (q) | ~28-32 |
| Ethyl -CH₃ | ~1.3 (t) | ~12-15 |
| Isopropyl -CH- | ~3.2 (sept) | ~33-37 |
| Isopropyl -CH₃ | ~1.2 (d) | ~22-25 |
| Ring C-2/C-3 | - | ~155-160 |
Predicted values are based on data for similar alkylpyrazines and general chemical shift principles. nih.govchemistrysteps.comd=doublet, t=triplet, q=quartet, sept=septet.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations (stretching and bending). For alkylpyrazines, IR spectroscopy can confirm the presence of the aromatic pyrazine ring and the aliphatic side chains.
C-H Stretching: Aromatic C-H stretching vibrations appear at wavenumbers just above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹). Aliphatic C-H stretching from the ethyl and isopropyl groups occurs just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). libretexts.org
C=N and C=C Stretching: The pyrazine ring exhibits characteristic stretching vibrations for C=N and C=C bonds in the region of 1400-1600 cm⁻¹. These bands are often sharp and of medium to strong intensity. researchgate.net
C-H Bending: In-plane and out-of-plane bending vibrations of the aromatic C-H bonds provide information about the substitution pattern on the ring. These appear in the fingerprint region (below 1500 cm⁻¹). Aliphatic C-H bending vibrations (e.g., from CH₂ and CH₃ groups) are also found in this region, typically around 1375 cm⁻¹ and 1465 cm⁻¹. vscht.cz
While IR spectroscopy is excellent for identifying the pyrazine core and the presence of alkyl groups, it is generally not sufficient on its own to determine the specific substitution pattern of isomers. However, it serves as a valuable complementary technique to confirm the class of compound being analyzed.
Table 3: Characteristic Infrared Absorption Frequencies for Alkylpyrazines
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
|---|---|---|---|
| 3010-3100 | C-H Stretch | Aromatic (Pyrazine Ring) | Medium-Weak |
| 2850-2960 | C-H Stretch | Aliphatic (Alkyl side chains) | Medium-Strong |
| 1520-1580 | C=N Stretch | Pyrazine Ring | Medium-Strong |
| 1400-1500 | C=C Stretch | Pyrazine Ring | Medium-Strong |
| 1370-1380 | C-H Bend | -CH₃ (Symmetric) | Medium |
| 1000-1200 | Ring Vibrations | Pyrazine Ring | Medium |
Data compiled from general IR correlation tables and literature on pyrazine derivatives. libretexts.orgvscht.czhilarispublisher.com
Molecular Recognition and Structure Odor Relationship Studies of Alkylpyrazines, with Implications for 2 Ethyl 3 Isopropylpyrazine
Investigation of Structure-Odor Relationships for Alkylpyrazine Derivatives
The relationship between the molecular structure of alkylpyrazines and their perceived odor is a field of significant scientific inquiry. Variations in odor characteristics among pyrazine (B50134) derivatives are largely dependent on the type and position of substituent groups on the pyrazine ring. arabjchem.org Studies have indicated that substituents at the 2, 3, and 5 positions of the pyrazine ring are particularly important in influencing odorant activity. arabjchem.org
Research employing multivariate statistical analysis on a set of 40 pyrazine derivatives has demonstrated a strong correlation between their structural features and olfactory thresholds. africaresearchconnects.com This suggests that specific molecular configurations can be linked to enhanced olfactory potency. africaresearchconnects.com The substitution of certain molecular groups with others of a similar profile, in terms of shape and volume, can result in reminiscent odor characteristics, a concept known as isosterism. perfumerflavorist.com For instance, the odor character may be largely retained when an isoamyl group is substituted with a cyclohexyl group. perfumerflavorist.com
Furthermore, the electronic properties of the molecule, specifically the electron charge distribution, play a crucial role. perfumerflavorist.com The lone-pair orbital on the nitrogen atoms of the pyrazine ring is thought to be a key factor in the interaction with olfactory receptor sites. jst.go.jp The conformation of the substituent groups relative to the direction of these lone-pair orbitals also significantly contributes to the odor activity. jst.go.jp Quantitative Structure-Property Relationship (QSPR) studies have been instrumental in elucidating these relationships, providing a framework for predicting the odor properties of new molecules based on their structural and physicochemical properties. arabjchem.org
Table 1: Examples of Alkylpyrazines and their Associated Odor Characteristics
| Compound Name | Odor Description |
|---|---|
| 2,3,5-trimethylpyrazine (B81540) | Nutty, roasted |
| 2-ethyl-3,5-dimethylpyrazine | Nutty, roasted |
| 2-isopropyl-3-methoxypyrazine (B1215460) | Green, pea, earthy |
| 2,5-dimethylpyrazine (B89654) | Nutty, musty |
| 2,3-diethyl-5-methylpyrazine | Roasted |
Mechanistic Insights into Olfactory Receptor Activation by Pyrazines
The activation of olfactory receptors (ORs) by pyrazines is a complex process initiated by the binding of an odorant molecule to the receptor protein. This interaction is governed by the physicochemical properties of both the pyrazine derivative and the binding pocket of the receptor. The process of molecular recognition in olfaction is combinatorial, meaning one receptor can recognize multiple odorants, and one odorant can be recognized by multiple receptors. nih.gov
For pyrazines, the interaction with the active site of an olfactory receptor is thought to be significantly influenced by hydrophobic forces. researchgate.net The lone-pair electrons of the nitrogen atoms in the pyrazine ring are considered important for the initial interaction with the functional groups within the receptor's binding site. jst.go.jp The steric properties and orientation of the alkyl substituents on the pyrazine ring are also critical determinants of binding affinity and receptor activation. jst.go.jp Subtle changes in the structure of the pyrazine molecule can lead to dramatic differences in the efficacy and potency of receptor activation. nih.gov
Upon binding, the odorant molecule induces a conformational change in the olfactory receptor, which is a G-protein coupled receptor (GPCR). This conformational change triggers a downstream signaling cascade within the olfactory sensory neuron, ultimately leading to the perception of smell in the brain. nih.gov The specific pattern of activated olfactory receptors creates a unique "odor code" for each pyrazine derivative. nih.gov
Identification and Functional Characterization of Pyrazine-Selective Odorant Receptors (e.g., OR5K1 and Orthologs)
Significant progress has been made in identifying specific human olfactory receptors that respond to pyrazines. Notably, the odorant receptor OR5K1 has been identified as a specialized receptor for the detection of pyrazine-based key food odorants and semiochemicals. nih.govnih.govresearch-in-bavaria.deacs.org This receptor is highly selective for alkylpyrazines. nih.gov In a screening of 178 key food odorants, OR5K1 was found to be activated by 18 different pyrazines. nih.govnih.gov
Another human olfactory receptor, OR2AG1 , has also been shown to be activated by members of the pyrazine family. chemcom.be While OR5K1 demonstrates a broader selectivity, OR2AG1 is also triggered by certain pyrazines, with 2-isopropyl-3-methoxypyrazine being one of its most potent activators. chemcom.be Ligands for OR5K1 are often associated with "nutty," "musty," and "roasted" odors, whereas agonists for OR2AG1 are more commonly described with "green," "pea," and "earthy" characteristics. chemcom.be
The functional characterization of these receptors has been achieved through cellular assay systems, where the response of receptor variants to a panel of odorants is measured. research-in-bavaria.denews-medical.net For instance, in a study involving over 600 human receptor variants, OR5K1 was the sole receptor to respond to 2,3,5-trimethylpyrazine. nih.govresearch-in-bavaria.denews-medical.net Interestingly, OR5K1 and its orthologs are evolutionarily conserved across various mammalian species, including domesticated animals, suggesting a shared importance in the detection of pyrazine compounds. nih.govnih.gov
Table 2: Characterized Human Olfactory Receptors for Pyrazines
| Receptor | Potent Agonists | Associated Odor Notes |
|---|---|---|
| OR5K1 | 2,3-diethyl-5-methylpyrazine, 2-ethyl-3,5(6)-dimethylpyrazine, 2,3,5-trimethylpyrazine, 2,5-dimethylpyrazine | Nutty, roasted, musty |
| OR2AG1 | 2-isopropyl-3-methoxypyrazine | Green, pea, earthy |
Computational Chemistry and Molecular Modeling Approaches in Olfactory Science
Computational chemistry and molecular modeling have become indispensable tools for investigating the interactions between odorant molecules, such as 2-ethyl-3-isopropylpyrazine, and their corresponding olfactory receptors. nih.gov Techniques like Quantitative Structure-Property Relationship (QSPR) modeling are used to correlate the structural and physicochemical properties of pyrazine derivatives with their odor characteristics. arabjchem.org Both 2D-QSPR and 3D-QSPR approaches have been successfully applied to understand the structure-odor relationship of pyrazine molecules. arabjchem.org
Molecular docking simulations provide insights into the binding modes of pyrazine derivatives within the active sites of olfactory receptors. arabjchem.orgnih.gov These simulations can help to identify key amino acid residues involved in the interaction and to explain the selectivity of a receptor for a particular set of ligands. For example, molecular docking has been used to study the binding of pyrazine derivatives to a porcine odorant binding protein, which serves as a model for olfactory receptors. arabjchem.org
Microbial Biotechnology and Synthetic Biology Approaches for Alkylpyrazine Production
Discovery and Characterization of Pyrazine-Producing Microbial Strains
The foundation of microbial production of alkylpyrazines lies in the discovery and characterization of microorganisms that naturally synthesize these compounds. Various bacterial species have been identified as producers of a diverse range of pyrazines. Screening for such strains is a critical first step, often focusing on environments rich in microbial activity, such as fermented foods and soil. nih.gov
Bacillus subtilis, a bacterium with a "Generally Recognized as Safe" (GRAS) status, is one of the most well-studied pyrazine (B50134) producers, frequently isolated from fermented soybeans (natto). nih.govresearchgate.net Studies have shown that different strains of B. subtilis exhibit distinct profiles of alkylpyrazine production. For instance, screening of isolates from natto revealed strains capable of producing 2-methylpyrazine, 2,3-dimethylpyrazine, 2,5-dimethylpyrazine (B89654), 2,6-dimethylpyrazine, 2,3,5-trimethylpyrazine (B81540), and 2,3,5,6-tetramethylpyrazine. nih.govresearchgate.net The biosynthesis in Bacillus species often utilizes precursors like L-threonine for 2,5-dimethylpyrazine and acetoin (B143602) for 2,3,5,6-tetramethylpyrazine. nih.gov
Another notable producer is Paenibacillus polymyxa, which has been found to synthesize a complex mixture of 19 different methyl-branched alkyl-substituted pyrazines, including seven previously undiscovered natural compounds. The dominant metabolite produced by this bacterium was 2,5-diisopropylpyrazine (B1313309), with its production significantly stimulated by the addition of valine to the growth medium, indicating that amino acids are key precursors. oup.comoup.com
Research has also uncovered pyrazine production in bacteria involved in symbiotic relationships. For example, bacteria such as Serratia marcescens associated with leaf-cutter ants can produce a family of pyrazines, some of which are identical to the ants' trail and alarm pheromones. researchgate.net Isotope labeling experiments confirmed that these bacteria use L-threonine and sodium acetate (B1210297) as biosynthetic precursors. researchgate.netresearchgate.net
The table below summarizes examples of naturally occurring pyrazine-producing bacteria and the compounds they synthesize.
| Microbial Strain | Source of Isolation | Alkylpyrazines Produced | Key Precursors |
| Bacillus subtilis (various strains) | Fermented Soybeans (Natto) | 2,5-dimethylpyrazine, 2,3,5-trimethylpyrazine, 2,3,5,6-tetramethylpyrazine, among others. nih.govresearchgate.net | L-threonine, Acetoin nih.gov |
| Paenibacillus polymyxa | Soil | 2,5-diisopropylpyrazine (dominant), and 18 other methyl-branched alkylpyrazines. oup.comoup.com | Valine oup.comoup.com |
| Serratia marcescens | Leaf-cutter Ants | Trail pheromone pyrazines (e.g., 2,5-dimethyl-3-isopentylpyrazine). researchgate.net | L-threonine, Sodium Acetate researchgate.net |
| Pseudomonas perolens | Environment | 2-methoxy-3-isopropylpyrazine. oup.com | Valine, Glycine (B1666218) oup.com |
Metabolic Engineering and Genetic Modification for Targeted Pyrazine Biosynthesis
While natural microbial producers offer a starting point, their native production levels are often too low for industrial applications. nih.govacs.org Metabolic engineering and synthetic biology provide a suite of tools to rationally design and construct microbial cell factories for the high-level production of specific target pyrazines. Escherichia coli and Bacillus subtilis are common chassis organisms for these engineering efforts due to their well-characterized genetics and rapid growth. nih.govasm.org
A primary strategy involves enhancing the supply of key precursors and cofactors. For the production of 2,5-dimethylpyrazine (2,5-DMP), the precursor L-threonine is crucial. nih.govnih.gov The biosynthetic pathway involves the conversion of L-threonine to L-2-amino-acetoacetate by L-threonine-3-dehydrogenase (TDH), which then spontaneously decarboxylates to form aminoacetone. asm.org Two molecules of aminoacetone can then condense to form 2,5-DMP. nih.govasm.org
Engineering efforts have focused on several key areas:
Enhancing Precursor Supply: Overexpressing genes involved in the L-threonine biosynthesis pathway to increase the intracellular pool of this key amino acid. nih.gov
Boosting Cofactor Availability: The TDH enzyme requires the cofactor NAD+. Engineering the cell's metabolism to improve NAD+ regeneration can significantly enhance the efficiency of the pyrazine production pathway. nih.govacs.org
Blocking Competing Pathways: To channel metabolic flux towards the desired product, competing pathways are often inactivated. For instance, the gene for 2-amino-3-ketobutyrate coenzyme A (CoA) ligase (KBL), which converts the intermediate L-2-amino-acetoacetate into glycine and acetyl-CoA, can be knocked out. asm.orgnih.govasm.org This inactivation prevents the diversion of the precursor and leads to a significant increase in 2,5-DMP accumulation. asm.org
Optimizing Enzyme Expression: Fine-tuning the expression levels of key enzymes, such as TDH, is critical to balance the supply and conversion of precursors and avoid the accumulation of toxic intermediates. nih.govacs.org
One study successfully engineered an E. coli strain to produce 3.1 g/L of 2,5-DMP from glucose by applying these strategies, representing the highest fermentative titer reported from this carbon source. nih.govacs.org
| Genetic Modification Strategy | Target Gene/Pathway | Organism | Effect on Alkylpyrazine Production |
| Enhance Precursor & Cofactor Supply | Overexpression of L-threonine biosynthesis genes; Improvement of NAD+ availability. | Escherichia coli | Increased the production of 2,5-dimethylpyrazine. nih.govacs.org |
| Block Competing Pathway | Inactivation of 2-amino-3-ketobutyrate coenzyme A (CoA) ligase (KBL). | Bacillus subtilis | Enhanced 2,5-DMP production by preventing the degradation of its precursor. asm.orgnih.gov |
| Optimize Key Enzyme Expression | Chromosomal integration and copy number optimization of L-threonine-3-dehydrogenase (tdh). | Escherichia coli | Balanced the supply and conversion of L-threonine, leading to higher 2,5-DMP titers. nih.gov |
| Modify Transport System | Modification of the L-threonine transport system. | Escherichia coli | Improved uptake and availability of the precursor for pyrazine synthesis. nih.gov |
Biocatalytic Strategies for Pyrazine Derivatization
Biocatalysis, which uses isolated enzymes or whole cells as catalysts, offers a highly specific and environmentally benign alternative to traditional chemical synthesis for producing pyrazines and their derivatives. nih.govresearchgate.net These chemo-enzymatic approaches can operate under mild conditions (e.g., aqueous solutions, moderate temperatures) and can achieve high selectivity, which is often difficult with conventional chemistry. researchgate.netnih.gov
A key step in many pyrazine syntheses is the formation of an α-amino ketone intermediate, which can then dimerize to form the pyrazine ring. nih.gov Amine transaminases (ATAs) have emerged as valuable biocatalysts for this purpose. ATAs can catalyze the amination of α-diketones to generate the corresponding α-amino ketones. These intermediates then undergo oxidative dimerization to yield symmetrically substituted pyrazines. nih.gov
Another innovative biocatalytic approach employs L-threonine dehydrogenase to generate aminoacetone in situ from the natural amino acid L-threonine. This aminoacetone can then be used as a building block for synthesizing asymmetric trisubstituted pyrazines under mild, aqueous conditions, aligning with green chemistry principles. researchgate.net
Furthermore, enzymes like lipases have been used in continuous-flow systems for the synthesis of pyrazinamide (B1679903) derivatives from pyrazine esters and various amines. nih.gov This method provides an efficient and greener route for creating functionalized pyrazines, which are important in the pharmaceutical industry. nih.govpharmablock.com
| Enzyme Class | Reaction Type | Substrates | Products | Significance |
| ω-Transaminase (ATA) | Amination & Dimerization | α-Diketones, Amine Donor | Symmetrically Substituted Pyrazines | Provides a biocatalytic route to the core pyrazine structure under mild conditions. nih.gov |
| L-threonine Dehydrogenase | In-situ Precursor Generation | L-threonine | Aminoacetone (intermediate for pyrazine synthesis) | Uses a natural amino acid to generate a key building block for asymmetric pyrazines. researchgate.net |
| Lipase (e.g., Lipozyme® TL IM) | Aminolysis | Pyrazine Esters, Amines | Pyrazinamide Derivatives | Enables efficient and green synthesis of functionalized pyrazines in continuous-flow systems. nih.gov |
Role of Alkylpyrazines in Microbial Ecological Interactions
Alkylpyrazines are not merely flavor compounds; they are also potent semiochemicals that mediate a wide range of ecological interactions. doaj.orgresearchgate.net In the microbial world, these volatile molecules can act as signals for communication, defense, and symbiosis. The production of pyrazines by bacteria can significantly influence their interactions with other microorganisms, insects, and plants. researchgate.netsemanticscholar.org
One of the most fascinating examples is the role of bacterial pyrazines in insect communication. Bacteria living in association with ants have been shown to produce pyrazines that the insects use as pheromones for crucial behaviors like trail-following and alarm signaling. researchgate.net This suggests a convergent evolution of chemical signaling, where microbes within an ecological niche produce the same chemical signals as their hosts, potentially deepening the symbiotic relationship. researchgate.net
Alkylpyrazines also possess antimicrobial properties, allowing producing organisms to gain a competitive advantage by inhibiting the growth of other bacteria and fungi in their vicinity. nih.govresearchgate.net For example, certain pyrazine derivatives have shown substantial inhibitory effects against common meat spoilage bacteria, including those from the families Carnobacteriaceae, Enterobacteriaceae, and Listeriaceae. nih.gov This antimicrobial activity suggests that pyrazines can shape the composition of microbial communities. The ability of some microbes to degrade pyrazines, using them as a source of carbon and nitrogen, further highlights their role in microbial metabolism and nutrient cycling. researchgate.netnih.gov
The production of these compounds can also be a form of chemical defense. The widespread presence of methoxypyrazines in insects, often produced by the insects themselves or their microbial symbionts, is thought to function as an aposematic (warning) signal to deter predators. semanticscholar.orgmdpi.com This defensive role underscores the importance of pyrazines in protecting organisms from threats in their environment.
Emerging Research Frontiers and Future Perspectives on 2 Ethyl 3 Isopropylpyrazine and Alkylpyrazine Chemistry
Unraveling Undiscovered Biosynthetic Pathways and Enzymatic Mechanisms
While the formation of pyrazines through the Maillard reaction during thermal processing is well-documented, the biosynthetic pathways in microorganisms and plants are still being actively investigated. nih.govresearchgate.net The detailed enzymatic mechanisms for the biosynthesis of many alkylpyrazines, including 2-ethyl-3-isopropylpyrazine, remain largely uncharacterized. semanticscholar.org
Current research has shed light on the biosynthesis of other structurally related alkylpyrazines, providing a foundation for future discoveries. For instance, studies on Bacillus subtilis have identified L-threonine as a key precursor for the formation of 2,5-dimethylpyrazine (B89654) and 2,3,5-trimethylpyrazine (B81540). asm.orgnih.govasm.org This pathway involves the enzyme L-threonine-3-dehydrogenase (TDH), which catalyzes the conversion of L-threonine to L-2-amino-acetoacetate. asm.org This intermediate can then be decarboxylated to aminoacetone, a crucial building block for the pyrazine (B50134) ring. asm.orgnih.govasm.org
Furthermore, it is understood that different amino acids can serve as precursors for various alkylpyrazines. mdpi.com For example, valine, leucine, and isoleucine are known precursors for isopropyl- and isobutyl-substituted pyrazines. researchgate.netoup.com Specifically, the biosynthesis of 2-methoxy-3-isopropylpyrazine in Pseudomonas perolens has been proposed to involve the amino acid valine. oup.comgoogle.com A proposed pathway for the formation of 2,5-diisopropylpyrazine (B1313309) begins with the reduction of valine to its corresponding aldehyde, valinal, which then dimerizes and oxidizes to form the final pyrazine product. semanticscholar.org
Future research will likely focus on identifying the specific enzymes and genetic pathways responsible for the production of asymmetrically substituted pyrazines like this compound. This will involve a combination of isotope labeling studies, genetic manipulation of microorganisms, and purification and characterization of novel enzymes. A deeper understanding of these biosynthetic routes could enable the biotechnological production of specific pyrazine flavor compounds.
Development of Novel Synthetic Routes with Enhanced Selectivity
The chemical synthesis of pyrazines has been a long-standing area of research, with classic methods including the condensation of 1,2-diamines with 1,2-dicarbonyl compounds. researchgate.netresearchgate.net However, a significant challenge, particularly for asymmetrically substituted pyrazines like this compound, is achieving high regioselectivity to avoid the formation of unwanted isomers. nih.govscentree.co
Recent advancements in synthetic organic chemistry are providing new tools to address this challenge. mdpi.com Modern synthetic strategies focus on developing more efficient and selective methods. These include:
Chemoenzymatic Synthesis : This approach combines the selectivity of enzymes with the efficiency of chemical reactions. For example, the chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine (B149181) has been demonstrated using L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase. researchgate.netnih.gov This method leverages the enzymatic production of key intermediates, which then react to form the target pyrazine. nih.gov
Metal-Catalyzed Cross-Coupling Reactions : Techniques such as iron-catalyzed C-H functionalization allow for the direct introduction of alkyl or aryl groups onto the pyrazine ring with high selectivity. mdpi.com
Novel Ring-Forming Strategies : Researchers are exploring new ways to construct the pyrazine ring itself, such as the reaction of α-diazo oxime ethers with 2H-azirines to produce highly substituted, unsymmetrical pyrazines. nih.gov
The development of these selective synthetic routes is crucial for producing pure samples of specific pyrazines for research and for applications in the flavor and fragrance industry.
Advanced Omics Approaches in Pyrazine Research (e.g., Metabolomics, Transcriptomics)
The application of "omics" technologies is revolutionizing the study of pyrazine biosynthesis and metabolism. These high-throughput analytical techniques provide a global view of the molecules and genes involved in complex biological processes.
Metabolomics , the comprehensive analysis of all metabolites in a biological sample, is a powerful tool for identifying the precursors and intermediates in pyrazine biosynthetic pathways. For instance, untargeted metabolomics using techniques like HS-SPME-GC-MS has been employed to track the evolution of aroma compounds, including pyrazines, during processes like cigar aging. frontiersin.org In human studies, metabolomics has been used to identify and quantify the metabolites of ingested pyrazines, such as 2,3,5-trimethylpyrazine from coffee, in urine. nih.gov This provides insights into how these compounds are processed in the body. nih.govnih.gov
Transcriptomics , the study of the complete set of RNA transcripts, allows researchers to identify the genes that are actively being expressed under specific conditions. In the context of pyrazine research, transcriptomics can be used to pinpoint the genes encoding the enzymes responsible for pyrazine biosynthesis. For example, if a microorganism is found to produce a specific pyrazine, transcriptomic analysis can reveal which genes are upregulated during its production, providing clues to the underlying enzymatic machinery. This approach has been instrumental in identifying genes involved in the biosynthesis of other flavor compounds and holds great promise for elucidating pyrazine pathways. mdpi.com
The integration of metabolomics and transcriptomics will be a key driver in mapping out the complete biosynthetic networks for this compound and other alkylpyrazines.
Integrative Computational and Experimental Studies in Chemoreception
Understanding how the chemical structure of a pyrazine like this compound translates into a specific odor perception is a fundamental question in chemoreception. Answering this requires a multidisciplinary approach that combines computational modeling with experimental validation.
Computational approaches , such as molecular docking and quantitative structure-property relationship (QSPR) modeling, are used to predict how odorant molecules interact with olfactory receptors (ORs). nih.govsemanticscholar.orgresearchgate.net These in silico methods can model the binding of pyrazines to the pocket of an OR, helping to identify the key amino acid residues involved in the interaction and predict the binding affinity. nih.govsemanticscholar.orgnih.gov This is particularly valuable given the vast number of ORs and the combinatorial nature of odor recognition. nih.gov
Experimental studies provide the necessary real-world data to validate and refine these computational models. These studies can involve:
Heterologous expression of ORs : Specific human or animal olfactory receptors are expressed in cell lines (e.g., HEK293 cells) and their response to a panel of pyrazines is measured. nih.govchemcom.be This allows for the de-orphanization of receptors and the identification of which ones are activated by specific pyrazines. nih.govchemcom.be
Behavioral assays : The behavioral responses of organisms, such as insects or mammals, to specific pyrazines are quantified. nih.gov This provides a link between receptor activation and a whole-organism response.
By integrating these computational and experimental approaches, researchers can build a more complete picture of the molecular basis of pyrazine perception. For example, the human olfactory receptor OR5K1 has been identified as a broadly tuned receptor for several pyrazines, and its orthologs in other species show similar activation patterns, suggesting an evolutionary conservation for detecting these important food-related and semiochemical compounds. nih.gov Future studies will undoubtedly apply these integrative methods to understand the specific chemoreception of this compound and how its unique structure gives rise to its distinct aroma.
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for identifying 2-Ethyl-3-isopropylpyrazine in complex mixtures?
- Methodology :
- Gas Chromatography-Mass Spectrometry (GC-MS) : Use a polar capillary column (e.g., DB-WAX) with electron ionization (EI) at 70 eV. Compare retention indices and mass spectra to established libraries (e.g., NIST or Adams' essential oil databases) .
- Nuclear Magnetic Resonance (NMR) : Employ H and C NMR to confirm structural details, focusing on pyrazine ring protons (δ 8.0–9.0 ppm) and substituent groups (e.g., ethyl/isopropyl shifts) .
Q. What safety protocols should be followed when handling this compound in the laboratory?
- Handling Recommendations :
- Ventilation : Use fume hoods to prevent vapor accumulation, as pyrazines can form explosive mixtures with air .
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and flame-resistant lab coats. Avoid contact with skin/eyes due to potential irritation .
- Storage : Store in sealed containers away from oxidizers and ignition sources. Monitor for degradation products (e.g., CO, NO) under prolonged storage .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported stability data for pyrazine derivatives under varying conditions?
- Experimental Design :
- Accelerated Stability Studies : Expose the compound to controlled stressors (e.g., heat, light, humidity) and analyze degradation kinetics via HPLC or GC-MS .
- Decomposition Profiling : Identify byproducts (e.g., CO, CO) using FTIR or gas detectors. Compare results with SDS-reported hazards to validate safety protocols .
- Data Analysis : Apply Arrhenius modeling to predict shelf-life under standard lab conditions, accounting for conflicting reports on flammability or reactivity .
Q. What methodologies are suitable for studying the thermodynamic binding of this compound to biological targets?
- Techniques :
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (), enthalpy (), and entropy (). For example, MUP-I protein binding studies show enthalpy-driven interactions due to desolvation effects .
- X-ray Crystallography : Resolve ligand-protein interactions at atomic resolution, focusing on hydrophobic pockets accommodating ethyl/isopropyl groups .
- NMR Relaxation Measurements : Monitor backbone (N) and side-chain (H) dynamics to map conformational changes during binding .
- Interpretation : Contrast results with entropy-driven hydrophobic effects observed in other ligands to elucidate solvent-mediated enthalpic contributions .
Q. How can synthetic routes for this compound be optimized for yield and purity?
- Synthesis Strategies :
- Condensation Reactions : Adapt methods for analogous pyrazines (e.g., 2-isopropyl-3-methoxypyrazine) using ethanol/AcOH reflux conditions and hydrazine derivatives .
- Purification : Employ fractional distillation (bp ~200–220°C) or silica gel chromatography (hexane:EtOAc gradient) to isolate isomers .
- Quality Control : Validate purity via GC-MS (>98%) and H NMR integration, noting common impurities like 2-ethyl-3,5-dimethylpyrazine .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
